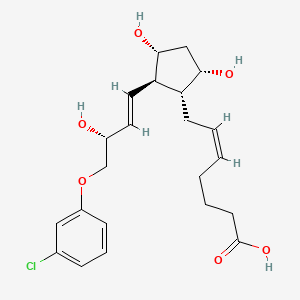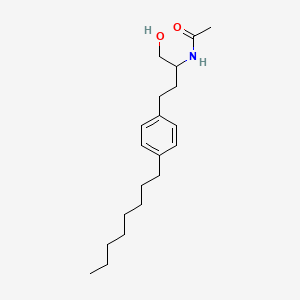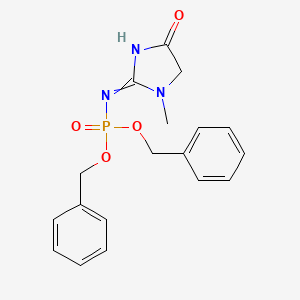
氯前列醇
描述
Cloprostenol is a synthetic analogue of prostaglandin F 2α (PGF 2α). It is a potent luteolytic agent, which means that within hours of administration, it causes the corpus luteum to stop production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .
Synthesis Analysis
A unified synthesis of PGs cloprostenol was reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 (87:13 to 99:1 dr) were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions .
Molecular Structure Analysis
The molecular formula of Cloprostenol is C22H29ClO6 . The average mass is 424.915 Da and the monoisotopic mass is 424.165253 Da . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors .
Physical And Chemical Properties Analysis
Cloprostenol appears as a white to almost white, very hygroscopic powder . The calculated molecular properties are available for small molecules and natural products (not peptides). Properties were generated using the CDK toolkit .
科学研究应用
Prostaglandin Synthesis
Cloprostenol is a key component in the synthesis of prostaglandins . It is used in the chemoenzymatic total synthesis of various prostaglandins, including bimatoprost, PGF2α, fluprostenol, and travoprost . This synthesis is guided by biocatalytic retrosynthesis, which is a process that uses biological catalysts to perform chemical reactions .
Veterinary Medicine
Cloprostenol is used as a veterinary drug . It is one of the more than 20 prostaglandin analogs that have been developed as marketed medicines .
Antiglaucoma Drugs
Cloprostenol is used in the production of antiglaucoma drugs . For example, it is used in the synthesis of bimatoprost and travoprost, which are used to treat glaucoma .
Hormone-like Lipid Compounds
Prostaglandins, including cloprostenol, are hormone-like lipid compounds often found in animals and humans . They display a multitude of biological functions .
Biocatalysis in Construction of Complex Molecules
The synthesis of cloprostenol showcases the usefulness and great potential of biocatalysis in the construction of complex molecules . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions .
Stereoselective Synthesis
Cloprostenol is used in the stereoselective synthesis of prostaglandins . This process is crucial for the efficient and modular synthesis of prostaglandins .
作用机制
Target of Action
Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a highly potent prostaglandin F2-alpha receptor agonist . The prostaglandin F2-alpha receptor is the primary target of Cloprostenol .
Mode of Action
Cloprostenol, by virtue of being a prostaglandin F2-alpha receptor agonist, binds to these receptors and exerts its effects. It causes the corpus luteum to stop the production of progesterone and to reduce in size over several days . This interaction with its targets results in significant changes in the reproductive system, particularly in the regulation of the estrus cycle.
Biochemical Pathways
The synthesis of Cloprostenol involves a series of reactions, including a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .
Pharmacokinetics
It is known that following intramuscular injection, cloprostenol is rapidly absorbed, and peak concentrations are generally reached within the first 15 minutes . More detailed studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cloprostenol.
Result of Action
The primary molecular effect of Cloprostenol is the reduction of progesterone production by the corpus luteum . On a cellular level, Cloprostenol induces functional regression in luteal cells, which is associated with a decrease in progesterone concentration .
Action Environment
The action, efficacy, and stability of Cloprostenol can be influenced by various environmental factors. For instance, the stage of the corpus luteum (whether it is in the development/maintenance stage or the regression stage) can influence the effect of Cloprostenol on progesterone production
安全和危害
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55028-72-3 (mono-hydrochloride salt) | |
| Record name | Cloprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048372, DTXSID50860575 | |
| Record name | Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-epi Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54276-21-0, 40665-92-7, 54276-22-1 | |
| Record name | D-cloprostenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-epi Cloprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloprostenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPROSTENOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPROSTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of Cloprostenol and what are the downstream consequences of this interaction?
A1: Cloprostenol functions as a synthetic analog of Prostaglandin F2α (PGF2α) and exerts its effects by binding to Prostaglandin F2α receptors (PGF2α Rs) [, ]. This interaction triggers a cascade of events primarily leading to luteolysis, the structural and functional regression of the corpus luteum (CL) [, , , ]. This luteolytic effect results in a decline in progesterone production, ultimately leading to the termination of pregnancy or the induction of estrus, depending on the stage of the reproductive cycle [, , , , , ].
Q2: Does the stage of the reproductive cycle influence Cloprostenol's effects?
A2: Yes, Cloprostenol's efficacy is influenced by the stage of the reproductive cycle. Studies show that its luteolytic action is more pronounced during specific periods. For instance, in mares, the efficacy of Cloprostenol in inducing full luteolysis is dose-dependent and most evident in mares with CLs aged between 96 and 104 hours []. In sheep, Cloprostenol can terminate early pregnancy around day 21, but multiple injections might be required depending on the number of embryos present, indicating a possible embryonic influence on luteal sensitivity to prostaglandins [].
Q3: How does Cloprostenol impact LH receptors?
A3: Research suggests that Cloprostenol can downregulate luteal luteinizing hormone receptor (LHCGR) mRNA expression [, ]. This downregulation is both time- and dose-dependent and contributes to the decreased responsiveness of the corpus luteum to LH, ultimately playing a role in luteolysis []. This effect on LHCGR expression may be a significant mechanism contributing to Cloprostenol's luteolytic action.
Q4: What is the molecular formula and weight of Cloprostenol?
A4: While the provided research focuses on the biological effects of Cloprostenol, it does not delve into its detailed chemical characterization like molecular formula, weight, or spectroscopic data. For this information, referring to chemical databases or the drug manufacturer's specifications would be more appropriate.
Q5: How is Cloprostenol metabolized and eliminated from the body?
A5: While the provided studies do not elaborate on the specific metabolic pathways of Cloprostenol, they mention the detection of its metabolite, 13,14-dihydro-15-keto Prostaglandin F2α (PGFM), in plasma [, ]. This indicates that Cloprostenol undergoes metabolic processes in the body, likely similar to PGF2α. Further research focusing on the pharmacokinetics of Cloprostenol, including its absorption, distribution, metabolism, and excretion (ADME) profile, would be beneficial.
Q6: What are the known toxicological effects of Cloprostenol?
A6: While the provided studies primarily focus on the efficacy and applications of Cloprostenol, some mention potential side effects. For instance, the use of Cloprostenol for inducing parturition in cows was associated with a higher incidence of retained foetal membranes []. More comprehensive toxicological studies are necessary to fully assess potential adverse effects and determine safe and effective dosage regimens.
Q7: What is the environmental impact of Cloprostenol use?
A7: The research provided does not specifically address the environmental impact of Cloprostenol. Given its use in animal husbandry, assessing its potential presence in the environment, particularly water and soil, and its effects on non-target organisms would be crucial for understanding its overall ecological footprint.
Q8: Are there alternatives to Cloprostenol for inducing luteolysis or terminating pregnancy?
A8: Yes, alternatives to Cloprostenol for inducing luteolysis or terminating pregnancy exist, such as other PGF2α analogs like dinoprost tromethamine []. Additionally, depending on the species and the specific application, alternative approaches like the use of progesterone antagonists or GnRH agonists might be considered [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)


